CMK materials are classified as ordered mesoporous carbons. They are derived from the hard template method, where a silica framework is used to mold the carbon structure during synthesis. The CMK series includes other variants like CMK-1 and CMK-5, each differing in their synthesis methods and resultant properties. The development of these materials is significant in materials chemistry due to their potential applications in various fields, including environmental science and energy storage.
The synthesis of CMK-3 typically involves four main steps:
The process parameters such as temperature (typically ranging from 600°C to 900°C) and time (several hours) are crucial for achieving the desired properties of the final product .
The molecular structure of CMK-3 is characterized by its highly ordered mesoporous framework. The pores have diameters typically in the range of 2 to 10 nanometers, which allows for selective adsorption of molecules based on size and shape. The carbon framework exhibits a well-defined hexagonal arrangement due to the underlying SBA-15 template.
Techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are commonly employed to analyze the structural integrity and porosity of CMK-3. The results indicate that CMK-3 retains the ordered mesostructure of SBA-15 even after template removal, which is critical for its performance in various applications .
CMK-3 participates in various chemical reactions due to its porous nature and high surface area (often exceeding 1000 m²/g). Key reactions include:
The efficiency of these reactions is influenced by factors such as pore size distribution, surface functionalization, and the presence of catalytic metals .
The mechanism by which CMK-3 functions in applications such as catalysis or adsorption involves several key aspects:
Studies have shown that modifications to the surface chemistry can significantly alter its reactivity and selectivity in catalytic processes .
CMK-3 exhibits several notable physical and chemical properties:
These properties make CMK-3 an attractive material for applications in catalysis, adsorption, and energy storage systems .
CMK materials find extensive use across various scientific fields:
Recent studies highlight their potential in improving energy efficiency in catalytic processes and enhancing gas separation technologies .
Functionalization of CMK-type ordered mesoporous carbons leverages their high surface area (>1000 m²/g) and tunable pore architecture to anchor catalytic species. Metal impregnation remains a cornerstone strategy, where transition metals or noble metals are introduced via wetness impregnation or incipient wetness techniques. For instance, Pt-CMK-3 catalysts are synthesized by immersing CMK-3 in chloroplatinic acid (H₂PtCl₆) solutions, followed by thermal reduction under hydrogen flow, yielding highly dispersed Pt nanoparticles (5–10 nm) within the mesopores [1] [4]. This method ensures uniform metal distribution, critical for hydrogenation and reforming reactions. Bimetallic systems, such as Pt-Ir on CMK-3, demonstrate synergistic effects: Pt facilitates hydrogen activation while Ir enhances denitrogenation, crucial for hydrotreating reactions in petroleum refining [3].
Table 1: Catalytic Performance of Metal-Functionalized CMK Materials
Catalyst | Synthesis Method | Metal Loading (wt%) | Key Application | Performance Metric |
---|---|---|---|---|
Pt-CMK-3 | Wetness impregnation | 2.5 | Aqueous-phase reforming | H₂ production: 15.2 mmol/g·h |
Ni-CMK-1 | Incipient wetness | 5.5 | Hydrogen storage enhancement | H₂ uptake: 2.8 wt% at 77 K |
PtIr-CMK-3 | Co-impregnation | 2.0 Pt / 1.5 Ir | Tetralin hydrogenation | 98% yield (cis-decalin) |
Zn-CMK-1 | Ethanol dissolution | 5.0 | Spillover-mediated H₂ adsorption | 30% increase vs. pristine CMK-1 |
Heterogenized organocatalysts represent another frontier. Copper–dicyclohexylcarbodiimide complexes immobilized on CMK-3 facilitate multicomponent reactions like tetrazole synthesis. The confinement effect of mesopores restricts molecular mobility, forcing reactants into orientations that accelerate [3+2] cycloadditions [6]. Similarly, Suzuki coupling reactions benefit from Pd@CMK-3, where ultrasonication disrupts diffusion limitations, boosting turnover frequencies (TOFs) by 400% compared to stirred systems [7]. Mechanistically, microwave-assisted heating generates localized hotspots (≥1000°C), enabling ultrafast growth of carbon nanotubes (CNTs) from CMK-3 pores. These "rambutan-like" CMK-3/CNTs hybrids exhibit interconnected conductive networks, ideal for supercapacitor electrodes [9].
The nanoconfined environment of CMK pores dictates regioselectivity by constraining reactant geometry. CMK-3’s hexagonal pore arrangement (p6mm symmetry) favors linear transition states, while CMK-1’s cubic structure (I4₁32) accommodates bulkier intermediates. In oxidative dehydrogenation (ODH) of ethylbenzene, carbonyl/quinone groups on CMK-3 direct stereoselective styrene formation with 76% selectivity at 673 K, as planar adsorption aligns the β-hydrogen for elimination [2] [5]. Contrastingly, CMK-1’s twisted channels promote cis-decalin formation during tetralin hydrogenation due to restricted rotation of the partially saturated ring system [3].
Table 2: Pore Architecture Impact on Regioselectivity in CMK-Catalyzed Reactions
Reaction | CMK Type | Pore Symmetry | Dominant Product | Selectivity (%) | Mechanistic Basis |
---|---|---|---|---|---|
Ethylbenzene ODH | CMK-3 | Hexagonal (p6mm) | Styrene | 76 | Planar adsorption via quinone groups |
Ethylbenzene ODH | CMK-1 | Cubic (I4₁32) | Styrene | 58 | Steric hindrance in twisted pores |
Tetralin hydrogenation | CMK-3 | Hexagonal (p6mm) | trans-Decalin | 65 | Unrestricted isomerization |
Tetralin hydrogenation | CMK-1 | Cubic (I4₁32) | cis-Decalin | 82 | Pore confinement limiting molecular rotation |
Stereocontrol extends to asymmetric syntheses. Chiral modifiers like (S)-proline grafted onto CMK-3 surfaces induce enantioselectivity (>80% ee) in aldol reactions. The mesopores’ hydrophilic/hydrophobic balance positions reactants near chiral sites, while size exclusion excludes competing racemic pathways [6]. In propane ODH, CMK-3’s uniform 4-nm pores concentrate propene via rapid desorption, suppressing overoxidation to CO₂—a stark contrast to microporous carbons where diffusion delays cause combustion [2].
Sustainable CMK synthesis prioritizes renewable precursors, energy efficiency, and atom economy. Sucrose and furfuryl alcohol (FA) are prime carbon sources due to their biogenic origin and low toxicity. CMK-3 derived from sucrose infiltrated into SBA-15 silica templates achieves carbon yields >85% after pyrolysis at 1173 K and HF etching [1] [5]. FA-based synthesis reduces energy demands: polymerization at 433 K precedes carbonization, cutting heating needs by 30% versus petroleum-based precursors [5].
Microwave-assisted pyrolysis revolutionizes energy use. Ferrocene-loaded CMK-3 subjected to 30-second microwave bursts (2.45 GHz) catalyzes in situ CNT growth. This method slashes reaction times from hours to seconds and obviates solvent use, aligning with green chemistry principles [9]. Solvent-free mechanochemistry also gains traction; ball-milling CMK-1 with vanadium oxalate yields V-doped catalysts for ethylbenzene ODH, eliminating volatile organic compounds (VOCs) [5].
Table 3: Environmental Metrics for CMK Synthesis Pathways
Synthetic Route | Carbon Precursor | Solvent Consumption | Energy Input | E-factor | Atom Economy (%) |
---|---|---|---|---|---|
Conventional (Sucrose) | Sucrose | High (HF/EtOH washes) | 1173 K, 6 h | 12.8 | 74 |
Furfuryl alcohol polymerization | FA | Moderate (H₂O) | 433 K, 12 h | 8.3 | 82 |
Microwave CNT growth | Ferrocene | None | 30 s, 390°C | 1.5 | 95 |
Mechanochemical doping | Oxalate salts | None | Ball-milling | 3.2 | 88 |
Life-cycle metrics underscore advancements: The E-factor (waste per product unit) plummets from 12.8 in conventional synthesis to 1.5 in microwave routes. Atom economy exceeds 95% for ferrocene-derived CMK/CNTs, as decomposed byproducts (cyclopentadienyl) incorporate into CNTs [9]. Template recycling remains challenging, but emerging methods regenerate SBA-15 silica with >90% efficiency via alkaline washing, closing the materials loop [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2